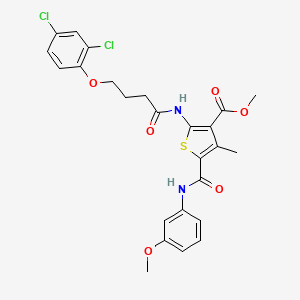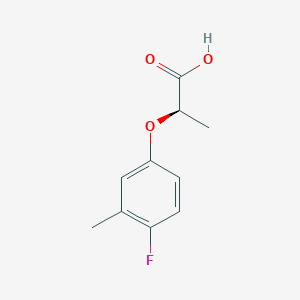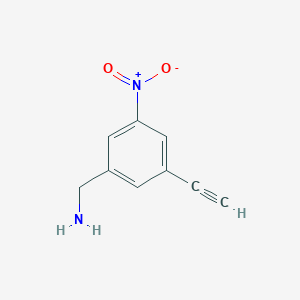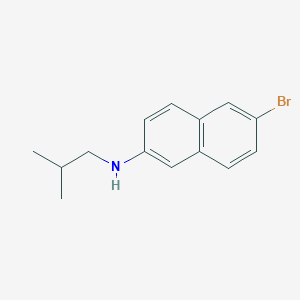
6-Bromo-N-(2-methylpropyl)naphthalen-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-N-(2-methylpropyl)naphthalen-2-amine is an organic compound that belongs to the class of naphthalenes It is characterized by the presence of a bromine atom at the 6th position and an N-(2-methylpropyl) group attached to the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-N-(2-methylpropyl)naphthalen-2-amine typically involves the bromination of naphthalene followed by amination. One common method is:
Bromination: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to introduce a bromine atom at the 6th position.
Amination: The brominated naphthalene is then reacted with 2-methylpropylamine under suitable conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced catalysts can further enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-N-(2-methylpropyl)naphthalen-2-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthalenes, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
6-Bromo-N-(2-methylpropyl)naphthalen-2-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain bioactive molecules.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-N-(2-methylpropyl)naphthalen-2-amine involves its interaction with specific molecular targets. The bromine atom and the N-(2-methylpropyl) group play crucial roles in its binding affinity and specificity. The compound can modulate various biological pathways by interacting with enzymes, receptors, or other proteins, leading to specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-N-methylnaphthalen-2-amine: Similar structure but with a different alkyl group.
6-Bromo-2-naphthol: Contains a hydroxyl group instead of an amine group.
6-Bromo-2-naphthyl β-D-glucopyranoside: A glucoside derivative with different functional properties.
Uniqueness
6-Bromo-N-(2-methylpropyl)naphthalen-2-amine is unique due to its specific substitution pattern and the presence of the N-(2-methylpropyl) group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C14H16BrN |
|---|---|
Molecular Weight |
278.19 g/mol |
IUPAC Name |
6-bromo-N-(2-methylpropyl)naphthalen-2-amine |
InChI |
InChI=1S/C14H16BrN/c1-10(2)9-16-14-6-4-11-7-13(15)5-3-12(11)8-14/h3-8,10,16H,9H2,1-2H3 |
InChI Key |
PENVIDCLDDBBAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC1=CC2=C(C=C1)C=C(C=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


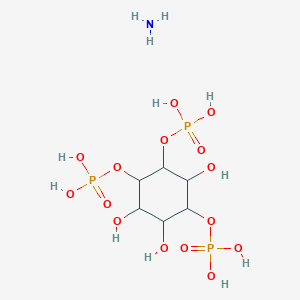


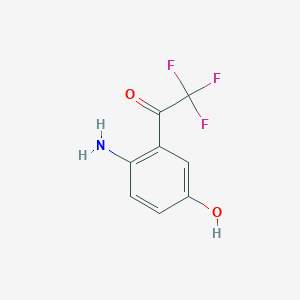

![17-hydroxy-17-(2-hydroxyacetyl)-6,10,13-trimethyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B12073730.png)
![4-Amino-1-[4-hydroxy-5-(hydroxymethyl)-3-methylideneoxolan-2-yl]pyrimidin-2-one](/img/structure/B12073739.png)

![N-[(2-Chloropyridin-4-yl)methyl]cyclopentanamine](/img/structure/B12073752.png)
